1-Methyl-2-(4-methylphenyl)-2-oxoethyl 4-aminobenzoate
Description
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Properties
IUPAC Name |
[1-(4-methylphenyl)-1-oxopropan-2-yl] 4-aminobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO3/c1-11-3-5-13(6-4-11)16(19)12(2)21-17(20)14-7-9-15(18)10-8-14/h3-10,12H,18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKYKZPHTUXGGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)OC(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501210568 | |
| Record name | 2-[(4-Aminobenzoyl)oxy]-1-(4-methylphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501210568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-13-0 | |
| Record name | 2-[(4-Aminobenzoyl)oxy]-1-(4-methylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Aminobenzoyl)oxy]-1-(4-methylphenyl)-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501210568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
1-Methyl-2-(4-methylphenyl)-2-oxoethyl 4-aminobenzoate, also known by its CAS number 1160264-13-0, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₇H₁₇NO₃
- Molecular Weight : 283.32 g/mol
- Structure : The compound features a combination of aromatic and aliphatic structures, including an ester functional group which may play a role in its biological interactions.
The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules such as enzymes and receptors. The ester and ketone groups in the molecule are likely to engage in hydrogen bonding, influencing enzyme activity or receptor binding.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of similar structures have shown effectiveness against various bacterial strains and fungi, suggesting that this compound may also possess similar capabilities .
Anticancer Potential
Preliminary studies have explored the anticancer properties of related compounds. For example, certain carboxylic acid derivatives have demonstrated inhibition of cancer cell proliferation in vitro. It is plausible that this compound could exhibit similar effects, warranting further investigation .
Anti-inflammatory Effects
Some studies on related compounds have highlighted their potential in modulating inflammatory responses. The ability to inhibit pro-inflammatory cytokines could be a critical aspect of the biological activity of this compound, particularly in conditions like arthritis or other inflammatory diseases .
Study on Antimicrobial Properties
A study evaluated the antimicrobial activity of various benzoyl derivatives, revealing that compounds with structural similarities to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be below 100 µg/mL for effective compounds .
Anticancer Activity Assessment
In vitro studies have demonstrated that derivatives of carboxylic acids can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were often in the micromolar range, indicating a promising avenue for further development .
Data Table: Biological Activities Summary
Q & A
Basic: What are the optimal synthetic routes for 1-Methyl-2-(4-methylphenyl)-2-oxoethyl 4-aminobenzoate?
The compound can be synthesized via phenacyl bromide esterification (a classical method for phenacyl benzoates). A typical procedure involves reacting 4-aminobenzoic acid with 1-methyl-2-(4-methylphenyl)-2-oxoethyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous acetone or DMF under reflux. Catalytic methods using phase-transfer catalysts or microwave-assisted synthesis may improve yields .
Key parameters :
- Solvent polarity (DMF vs. acetone) affects reaction rates.
- Temperature: Reflux conditions (~80°C) are typical.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane) is often required.
Basic: What spectroscopic and crystallographic techniques are critical for characterization?
- NMR : ¹H/¹³C NMR to confirm ester linkage, aromatic protons, and methyl groups.
- IR : Peaks at ~1700 cm⁻¹ (ester C=O) and ~3300 cm⁻¹ (NH₂ stretching).
- X-ray crystallography : Resolves molecular packing and intermolecular interactions (e.g., hydrogen bonds between NH₂ and carbonyl groups). Example: Triclinic crystal system with space group P1 and unit cell dimensions a = 7.97 Å, b = 7.98 Å, c = 11.32 Å .
Advanced: How do steric and electronic effects influence its reactivity in nucleophilic acyl substitution?
The electron-withdrawing 4-methylphenyl and 4-aminobenzoate groups create a polarized carbonyl, enhancing susceptibility to nucleophilic attack. However, steric hindrance from the methyl group at the 1-position may slow reactions with bulky nucleophiles. Computational studies (DFT) can model charge distribution and predict reaction sites .
Advanced: What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. inactivity)?
Contradictions may arise from:
- Solubility differences : Use DMSO-d6 or co-solvents (e.g., PEG) to ensure uniform dissolution.
- Assay conditions : Optimize pH (NH₂ group is pH-sensitive) and ionic strength.
- Control experiments : Rule out non-specific binding using structurally similar analogs (e.g., methyl-free derivatives) .
Methodological: How to analyze byproducts formed during synthesis?
- HPLC-MS : Monitor reaction progress and identify byproducts (e.g., unreacted 4-aminobenzoic acid or bromide intermediates).
- TLC with UV/fluorescence detection : Track ester formation (Rf ≈ 0.5 in ethyl acetate/hexane 3:7).
- Isolation : Preparative HPLC or recrystallization (ethanol/water) to isolate pure fractions .
Advanced: Can this compound act as a photo-removable protecting group for carboxylic acids?
The phenacyl ester moiety is known for photo-lability under UV light (λ = 300–350 nm). The 4-amino group may enhance stability or modify release kinetics. Test via:
- UV irradiation experiments : Monitor carboxylic acid release (e.g., via pH shift or HPLC).
- Quantum yield calculations : Compare with standard phenacyl esters (e.g., o-nitrophenethyl) .
Safety: What precautions are required for handling this compound?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
